molecular formula C12H17NO B1630477 (S)-1-Benzyl-3-hydroxypiperidine CAS No. 91599-79-0

(S)-1-Benzyl-3-hydroxypiperidine

Cat. No. B1630477
CAS RN: 91599-79-0
M. Wt: 191.27 g/mol
InChI Key: UTTCOAGPVHRUFO-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-hydroxypiperidine, or (S)-3-benzyl-1-hydroxypiperidine, is an organic compound with a molecular formula of C10H17NO. It is a white crystalline solid with a melting point of 60–62 °C and a boiling point of 204–205 °C. It is soluble in polar organic solvents and has a pKa of 8.2. The compound is used as a precursor in organic synthesis and as a building block in the preparation of pharmaceuticals and other compounds.

Scientific Research Applications

Enantioselective Synthesis

(S)-1-Benzyl-3-hydroxypiperidine has significant applications in enantioselective synthesis. For example, Villar-Barro et al. (2015) demonstrated its use in the highly selective chemoenzymatic synthesis of enantiopure trans-3-amino-4-hydroxypiperidines. The process involves regioselective epoxide ring-opening and enzymatic resolution, showcasing high enantioselectivity with Candida antarctica lipase B (Villar-Barro, Gotor, & Brieva, 2015). Similarly, Veselov et al. (2009) utilized (S)-1-Benzyl-3-hydroxypiperidine for the regio- and stereoselective synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines (Veselov, Trushkov, Zefirov, & Grishina, 2009).

Synthesis of Bioactive Compounds

The compound is also pivotal in the synthesis of bioactive compounds and natural products. Wijdeven et al. (2010) highlighted its role in the synthesis of natural products containing the 3-hydroxypiperidine moiety, a common scaffold in many bioactive compounds (Wijdeven, Willemsen, & Rutjes, 2010).

Applications in Organic Chemistry

In the field of organic chemistry, Manimekalai et al. (2007) investigated the benzyl group conformation in 4-benzyl-4-hydroxypiperidines, providing valuable insights into the structural aspects of related compounds (Manimekalai, Maruthavanan, Selvaraju, & Alkorta, 2007). Additionally, Adams and Bois (2014) explored the organocatalytic C–H hydroxylation of benzyl and other related compounds, emphasizing the potential of (S)-1-Benzyl-3-hydroxypiperidine in such catalytic processes (Adams & Bois, 2014).

Pharmaceutical Research

In pharmaceutical research, (S)-1-Benzyl-3-hydroxypiperidine derivatives have been studied for their potential therapeutic applications. For instance, Masłowska-Lipowicz et al. (2008) synthesized derivatives of 1-benzyl-4-hydroxypiperidine as non-imidazolehistamine H3 receptor antagonists, demonstrating their moderate to pronounced in-vitro affinities and potential in pharmacological applications (Masłowska-Lipowicz, Figlus, Zuiderveld, & Walczyński, 2008).

Chemical Synthesis and Analysis Techniques

In chemical synthesis and analysis, Cannon and Milne (1976) utilized NMR spectroscopy to distinguish between 3-piperidyl- and 2-pyrrolidylmethyl alcohols, amines, esters, and amides, proving the efficiency of NMR in structural assignments involving compounds like 1-Benzyl-3-hydroxypiperidine (Cannon & Milne, 1976).

Biochemical Applications

In biochemical applications, Koike et al. (2021) described the discovery of Soticlestat, a compound derived from 1-Benzyl-3-hydroxypiperidine, as a potent and selective inhibitor for cholesterol 24-hydroxylase, indicating its potential in treating neurological disorders (Koike et al., 2021).

properties

IUPAC Name

(3S)-1-benzylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCOAGPVHRUFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-hydroxypiperidine

CAS RN

91599-79-0
Record name (S)-1-Benzyl-3-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 15.0 g of 3-hydroxypiperidine hydrochloride, 13.8 g of benzyl chloride, 22.1 g of triethylamine and 120 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, and the filtrate was concentrated and distilled under reduced pressure to obtain 11.8 g of 1-benzyl-3-hydroxypiperidine (yield: 56.9%). b.p.: 125°-126° C./3.5 mmHg
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

943 mg of 3-hydroxypiperidine was dissolved in 15 mL of toluene, to which, under ice cooling, 1.13 mL of benzaldehyde, 2.97 g of sodium triacetoxyborohydride and 0.3 mL of acetic acid were sequentially added, and stirred at room temperature for 24 hours. To the reaction mixture, saturated sodium bicarbonate was added, extracted with ethyl acetate, the extract was washed with saturated saline, and dried on anhydrous sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (chloroform to chloroform:methanol-ammonia=60:1) to obtain 866.3 mg (49%) of 1-benzyl-3-hydroxypiperidine crude product as a colorless oil.
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YB Tewari, DJ Vanderah, MM Schantz… - The Journal of Chemical …, 2008 - Elsevier
The equilibrium constants K for the ketoreductase-catalyzed reduction reactions of 1-benzyl-3-pyrrolidinone, ethyl 2-oxo-4-phenylbutyrate, ethyl 4-chloroacetoacetate, 1-benzyl-4-…
Number of citations: 7 www.sciencedirect.com

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